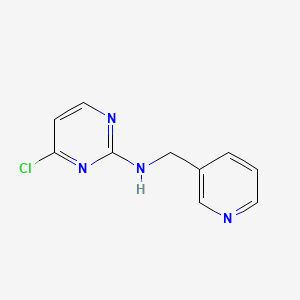
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1),
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) is a complex chemical compound often utilized in various industrial and scientific applications. This compound is known for its surfactant properties, making it valuable in formulations requiring emulsification, solubilization, and stabilization. It is commonly used in the production of personal care products, pharmaceuticals, and as an intermediate in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) typically involves the reaction of methyl D-glucopyranoside with ethylene oxide. This reaction is carried out under controlled conditions, often in the presence of a catalyst such as sodium hydroxide. The process involves the following steps:
Initiation: Methyl D-glucopyranoside is dissolved in a suitable solvent.
Ethoxylation: Ethylene oxide is gradually added to the solution at elevated temperatures (typically between 150-175°C) and under pressure (0.2-0.3 MPa).
Catalysis: Sodium hydroxide is used as a catalyst to facilitate the reaction.
Purification: The resulting product is purified through distillation or other separation techniques to remove unreacted materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-pressure reactors and continuous feed systems to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the ethoxylation reaction and minimize the formation of undesirable by-products.
化学反应分析
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols.
科学研究应用
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the formulation of buffers and media for cell culture and molecular biology experiments.
Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds.
作用机制
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular structure, with hydrophilic and hydrophobic regions, enables it to interact with various substances, enhancing their solubility and stability .
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the glucopyranoside moiety.
Polysorbates: Another class of surfactants with similar emulsifying properties but different chemical structures.
Poly(oxyethylene) alkyl ethers: Similar surfactants with varying alkyl chain lengths.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) is unique due to the presence of the methyl D-glucopyranoside moiety, which imparts specific solubility and stability characteristics. This makes it particularly useful in applications requiring gentle and effective surfactants, such as in pharmaceuticals and personal care products .
属性
CAS 编号 |
123005-57-2 |
|---|---|
分子式 |
C8 H10 N4 O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



